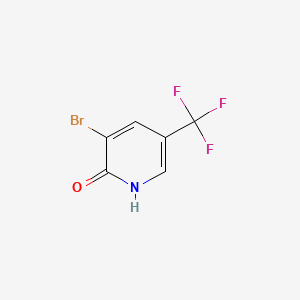









|
REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.N1C2C(=CC=CC=2)C=CC=1.[Br:16][C:17]1[C:18](=O)[NH:19][CH:20]=[C:21]([C:23]([F:26])([F:25])[F:24])[CH:22]=1.C(=O)(O)[O-].[Na+]>O>[Br:16][C:17]1[C:18]([Cl:3])=[N:19][CH:20]=[C:21]([C:23]([F:26])([F:25])[F:24])[CH:22]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
2.02 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(NC=C(C1)C(F)(F)F)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 100° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted with ethyl acetate (2×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracts were dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by silica chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC=C(C1)C(F)(F)F)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 15.5 mmol | |
| AMOUNT: MASS | 4.05 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |